Polysorbate 20
Overview
Description
Polysorbate 20, also known as polyoxyethylene (20) sorbitan monolaurate, is a polysorbate-type nonionic surfactant . It’s formed by the ethoxylation of sorbitan monolaurate and is used in a variety of domestic, scientific, and pharmacological applications due to its stability and relative non-toxicity . It’s used as a detergent, emulsifier, wetting agent, viscosity modifier, anti-stat, stabilizer, and dispersing agent .
Synthesis Analysis
Polysorbate 20 is synthesized through the ethoxylation of sorbitan monolaurate . A high throughput LC-MS platform method has been developed for the quantitation of Polysorbate 20/80 in protein solutions. This method is based on the hydrolysis of the fatty acid sorbitan ester followed by a rapid methylation of the free fatty acid .Molecular Structure Analysis
Polysorbate 20 is composed of a polar head-group and hydrophobic tail . The ethoxylation process leaves the molecule with 20 repeat units of polyethylene glycol . Its chemical formula is C58H114O26 .Chemical Reactions Analysis
Polysorbate 20 can undergo degradation through oxidative and/or hydrolytic processes . More recently, enzymatic activity from residual host cell proteins such as lipase/esterase have been identified as an additional degradation pathway of polysorbate .Physical And Chemical Properties Analysis
Polysorbate 20 is a clear, yellow to yellow-green viscous liquid . It has a density of approximately 1.1 g/mL and a boiling point greater than 100 °C . Its molar mass is 1226 g/mol .Scientific Research Applications
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Food Applications
- Field : Food Science
- Application : Polysorbate 20 is used as a wetting agent in flavored mouth drops such as Ice Drops, helping to provide a spreading feeling to other ingredients like SD alcohol and mint flavor .
- Methods : It is added to the formulation of the mouth drops to enhance the spreading of other ingredients .
- Results : The World Health Organization has suggested acceptable daily intake limits of 0–25 mg of polyoxyethylene sorbitan esters per kg body weight .
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Biotechnical Applications
- Field : Biotechnology
- Application : Polysorbate 20 is used as a washing agent in immunoassays, such as Western blots and ELISAs. It helps to prevent non-specific antibody binding .
- Methods : It is dissolved in Tris-buffered saline or phosphate buffered saline at dilutions of 0.05% to 0.5% v/v. These buffers are used for washes between each immunoreaction, to remove unbound immunologicals, and eventually for incubating solutions of immunoreagents (labeled antibodies) to reduce nonspecific background .
- Results : The use of Polysorbate 20 in these applications helps to reduce nonspecific background in immunoassays .
-
Pharmaceutical Applications
- Field : Pharmaceutical Sciences
- Application : Polysorbate 20 is utilized to stabilize protein drugs .
- Methods : It is added to the formulation of protein drugs to prevent degradation .
- Results : Concerns have been raised regarding the degradation of Polysorbates in biologics and the potential impact on product quality. Oxidation has been identified as a prevalent degradation mechanism under pharmaceutically relevant conditions .
-
Industrial and Domestic Applications
- Field : Industrial Chemistry
- Application : Polysorbate 20 is used as a detergent and emulsifier in a number of domestic, scientific, and pharmacological applications .
- Methods : It is added to various formulations to enhance their cleaning and emulsifying properties .
- Results : Its stability and relative nontoxicity allows it to be used widely in these applications .
-
Cell Culture Applications
- Field : Cell Biology
- Application : Polysorbate 20 is used for solubilizing membrane proteins during isolation and purification .
- Methods : It is added to the cell culture medium during the process of protein isolation and purification .
- Results : It helps in the solubilization of membrane proteins, making them more accessible for further analysis .
-
Molecular Biology Applications
- Field : Molecular Biology
- Application : Polysorbate 20 is used as a component of the reaction mixture in PCR (polymerase chain reaction) .
- Methods : It is added to the PCR reaction mixture to enhance the efficiency of the reaction .
- Results : It helps in the amplification of DNA during PCR, thereby improving the yield of the reaction .
-
Tuberculosis Testing
- Field : Medical Diagnostics
- Application : Polysorbate 20 is used in the purified protein derivative (PPD) solution used in skin testing for tuberculosis exposure .
- Methods : It is added to the PPD solution to stabilize the proteins and enhance the effectiveness of the test .
- Results : The use of Polysorbate 20 in these tests helps to improve the accuracy and reliability of tuberculosis skin tests .
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Protein Adsorption Prevention
- Field : Biopharmaceuticals
- Application : Polysorbate 20 is added to formulations to prevent protein adsorption and subsequent loss at the product contacting surfaces such as filters, tubing, primary container/closures (e.g., glass vials, rubber stoppers and prefilled syringes), and IV administration sets during compounding and delivery .
- Methods : It is added to the formulations during the manufacturing process to prevent protein adsorption .
- Results : The use of Polysorbate 20 in these applications helps to prevent protein loss and maintain the effectiveness of the biopharmaceutical products .
-
Lubricant in Ophthalmic Solutions
- Field : Ophthalmology
- Application : Polysorbate 20 is used as a lubricant in ophthalmic solutions .
- Methods : It is added to the formulation of ophthalmic solutions to enhance their lubricating properties .
- Results : The use of Polysorbate 20 in these applications helps to improve the comfort and effectiveness of ophthalmic solutions .
-
Surface Tension and Self-association Properties
- Field : Pharmaceutical Innovation
- Application : Polysorbate 20 is used for the development of parenteral protein formulations due to its beneficial safety and stabilization profile .
- Methods : This study focuses on the determination of the self-association properties of polysorbate 20 with regard to the formed micelle size, the concentration upon which the surfactant molecules self-associate to form micelles, and the related surface tension .
- Results : The study suggests that the stabilization mechanism, especially for antibody formulations, by the formation of antibody-polysorbate micelle complexes, is not likely for commonly used monoclonal antibody formulations .
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Saturation of Binding Sites on Surfaces
- Field : Biological Techniques and Sciences
- Application : Polysorbate 20 is used to saturate binding sites on surfaces .
- Methods : It is generally combined with proteins such as BSA to coat polystyrene microplates .
- Results : The use of Polysorbate 20 in these applications helps to improve the efficiency of the binding process .
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Solubilizing Agent of Membrane Proteins
- Field : Cell Biology
- Application : Polysorbate 20 is used as a solubilizing agent of membrane proteins .
- Methods : It is generally combined with other detergents, salts, and additives at a concentration of 0.05% to 0.5% v/v for lysing mammalian cells .
- Results : The use of Polysorbate 20 in these applications helps to improve the efficiency of the cell lysis process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKFHLTUCJZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922815 | |
Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [MSDSonline], Yellow to amber liquid; [HSDB], Liquid | |
Record name | Polyoxyethylene sorbitan monopalmitate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6762 | |
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Record name | Polysorbate 20 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16738 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Polysorbate 20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, alcohol, ethyl acetate, methanol, dioxane; insoluble in mineral oil, mineral spirits | |
Record name | Polysorbate 20 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.095 g/mL at 25 °C, Oily liquids; faint odor; density: 1.1 /Polysorbate/ | |
Record name | Polysorbate 20 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The intravenous infusion of 5 mL of Polysorbate 20 at a rate of 0.2 mL/15 sec into 14 intact and 8 splenectomized dogs evoked anaphylactic-like symptoms that may have been mediated by endogenous histamine release. Histamine release was indicated by skin changes, tachyphylaxis, and protection by antihistamines. Other changes included decreased arterial pressure, heart rate, and plasma volume and increased respiratory rate, lymph flow, and hematocrit. The polysorbates have been shown to be nonspecific histamine releasers, and their hemodynamic effects are entirely compatible with histamine release. The later response of decreased output, hypotension, and tachycardia is almost indistinguishable from that found in endotoxic or hemorrhagic shock., ... The hemolytic action of Polysorbates 20, 40, 60, and 80 on human erythrocytes was measured and correlated with the physical properties of the surfactants. The hemolytic power depended on the mutual effect of the hydrophobic and hydrophilic fragments of the polysorbate molecule and did not depend on the hydrophile-lipophile balance as such. It was suggested that the role of the polyoxyethylene moiety in the action of the polysorbates on membranes lies with its effect on the relative lipophilicity of the compound. The polyoxyethylene fragment may have also interacted with surface components when the molecule was adsorbed onto the membrane. It was concluded that the lysis of erythrocytes by the polysorbates was caused not by the destruction of the membrane but by some rearrangement of the membrane structure accompanying adsorption of the surfactant., The effects of the polysorbates on mitochondrial respiration seem to reflect a direct action on the ferrocytochrome C step in the electron transport chain of oxidative phosphorylation. The addition of Polysorbate 80 to suspensions of liver mitochondria from normal and tumor-bearing rats led to an increase in the activity of succinate-cytochrome C reductase in one study and an increase in the activity of cytochrome C oxidase in another. The activation of cytochrome C oxidase by the polysorbates is well documented. They have been shown to reversibly convert cytochrome oxidase from an inactive to an active coupling state by providing a suitable environment for the most active conformational state. This effect was pH independent when demonstrated with purified cytochrome oxidase. | |
Record name | Polysorbate 20 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Since the fatty acids used in the production of cosmetic ingredients frequently contain fatty acids other than the principal acid named, each of the Polysorbates may contain a complex fatty acid moiety. In a study on Polysorbates 20, 40, 60, and 80, 15 different fatty acids were detected. | |
Record name | Polysorbate 20 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tween 20 | |
Color/Form |
Lemon- to amber-colored liquid | |
CAS RN |
9005-64-5, 9005-66-7, 1052273-76-3 | |
Record name | Sorbitan, monododecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sorbitan monolaurate, ethoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POLYOXYETHYLENE SORBITAN MONOPALMITATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1928 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Polysorbate 20 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Polysorbate 20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Freezing point = 110 °C | |
Record name | Polysorbate 20 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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